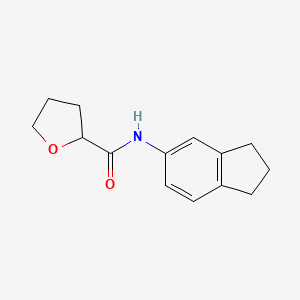![molecular formula C22H18N2O3S2 B4181912 N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4181912.png)
N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide
Descripción general
Descripción
N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide, also known as FTTC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTTC belongs to the family of thiosemicarbazone derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide is not fully understood. However, it has been proposed that N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide exerts its biological activity through the inhibition of various enzymes, including topoisomerase II, ribonucleotide reductase, and cathepsin B. N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of various signaling pathways. N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has also been shown to increase the levels of reactive oxygen species and to decrease the levels of glutathione, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has several advantages for lab experiments, including its high potency and selectivity towards cancer cells, its low toxicity, and its ability to penetrate the blood-brain barrier. However, N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide also has some limitations, including its poor solubility and stability, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide. One potential direction is to investigate the molecular targets of N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide and to elucidate its mechanism of action. Another direction is to optimize the synthesis of N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide and to improve its solubility and stability. Furthermore, the potential of N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative disorders, should be explored.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Several studies have demonstrated the anticancer activity of N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide against different types of cancer cells, including breast, lung, and prostate cancer. N-(2-furylmethyl)-4-phenyl-2-[(2-thienylacetyl)amino]-3-thiophenecarboxamide has also been shown to inhibit the replication of the hepatitis C virus and to protect against neuronal damage in neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c25-19(12-17-9-5-11-28-17)24-22-20(21(26)23-13-16-8-4-10-27-16)18(14-29-22)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCIHPWZAOPPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)NC(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)
![1-(3-ethoxybenzoyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4181858.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-phenylpropanamide](/img/structure/B4181859.png)
![1-(3-fluorobenzyl)-4-[2-(4-nitrophenoxy)propanoyl]piperazine](/img/structure/B4181865.png)
![2-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4181877.png)

![1-[2-(4-biphenylyloxy)propanoyl]pyrrolidine](/img/structure/B4181896.png)
![4-[1-(1H-imidazol-2-ylmethyl)pyrrolidin-3-yl]-2-(4-methoxy-3-methylphenyl)pyridine](/img/structure/B4181897.png)
![5-bromo-N-[4-(4-morpholinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4181904.png)
![1-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-4-phenylpiperazine](/img/structure/B4181905.png)
![N-(2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)-2-(2-thienyl)acetamide](/img/structure/B4181906.png)
![N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4181910.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]acetamide](/img/structure/B4181911.png)
